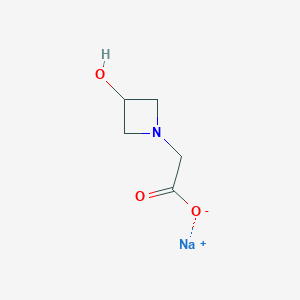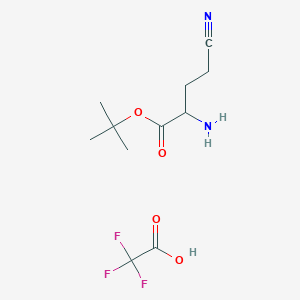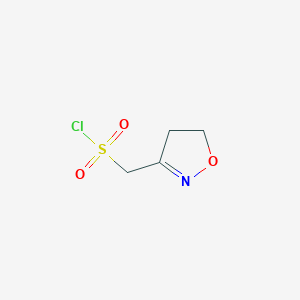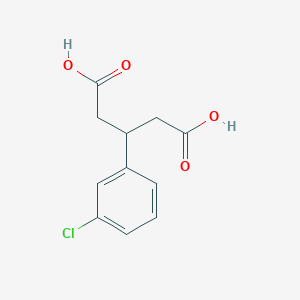![molecular formula C8H8BrN3 B6603341 5-bromo-2,7-dimethyl-2H-pyrazolo[3,4-c]pyridine CAS No. 2361645-52-3](/img/structure/B6603341.png)
5-bromo-2,7-dimethyl-2H-pyrazolo[3,4-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2,7-dimethyl-2H-pyrazolo[3,4-c]pyridine is a heterocyclic compound with the molecular formula C8H8BrN3. It is a derivative of pyrazolo[3,4-c]pyridine, characterized by the presence of bromine and methyl groups at specific positions on the pyrazolo and pyridine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2,7-dimethyl-2H-pyrazolo[3,4-c]pyridine typically involves the iodization of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate. The NH group of this intermediate is then protected using PMB-Cl (para-methoxybenzyl chloride) to produce the key intermediate . This intermediate can undergo further reactions to introduce the desired methyl groups at the 2 and 7 positions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2,7-dimethyl-2H-pyrazolo[3,4-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling can yield biaryl derivatives, while nucleophilic substitution can introduce various functional groups at the bromine position .
Scientific Research Applications
5-bromo-2,7-dimethyl-2H-pyrazolo[3,4-c]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing inhibitors of tropomyosin receptor kinases (TRKs), which are associated with cancer proliferation and differentiation.
Material Science: The compound’s unique structure makes it suitable for developing new materials with specific electronic properties.
Biological Studies: It is used in studying the biological activity of pyrazolo[3,4-c]pyridine derivatives, including their potential as antituberculotic agents.
Mechanism of Action
The mechanism of action of 5-bromo-2,7-dimethyl-2H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets. For instance, as a TRK inhibitor, it binds to the kinase domain of TRKs, preventing their phosphorylation and subsequent activation of downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
5-bromo-1H-pyrazolo[3,4-b]pyridine: A precursor in the synthesis of 5-bromo-2,7-dimethyl-2H-pyrazolo[3,4-c]pyridine.
Pyrazolo[3,4-b]pyridine Derivatives: These include various substituted pyrazolo[3,4-b]pyridines used in medicinal chemistry.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a TRK inhibitor and its potential in material science applications highlight its versatility and importance in research .
Properties
IUPAC Name |
5-bromo-2,7-dimethylpyrazolo[3,4-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-5-8-6(3-7(9)10-5)4-12(2)11-8/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSUSHPWBPHRRTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC2=CN(N=C12)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{2-oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride](/img/structure/B6603259.png)








![2-Hydroxypropane-1,2,3-tricarboxylicacid,methyl[1-(oxolan-2-yl)-2-phenylethyl]amine](/img/structure/B6603310.png)
![(1S,5R,7R)-7-(4-fluorophenyl)-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one](/img/structure/B6603324.png)
![2-Amino-7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B6603336.png)

![1-[(1E)-2-(2-chlorophenyl)ethenesulfonyl]-4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B6603354.png)
